Clorhidrato de (2R,3R)-2-amino-3-hidroxibutanoato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

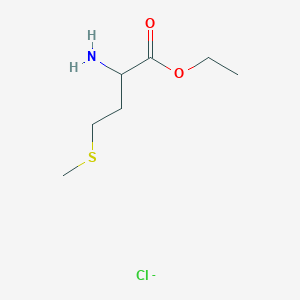

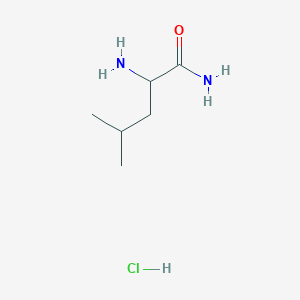

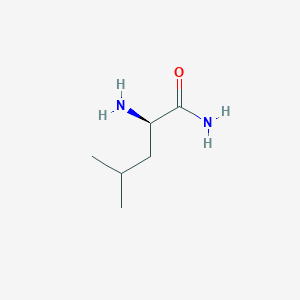

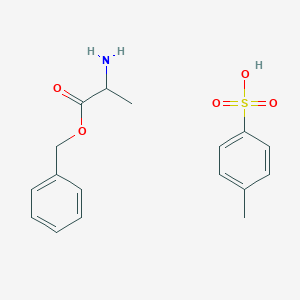

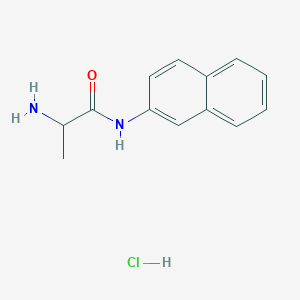

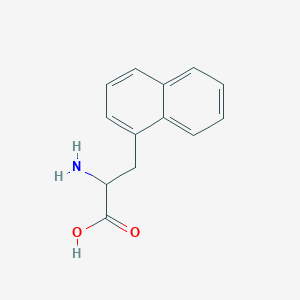

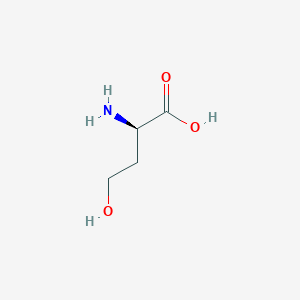

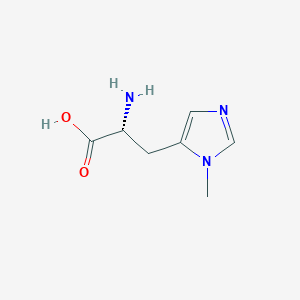

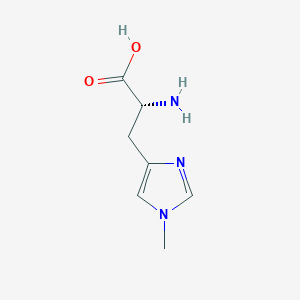

“(2R,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride” is a chemical compound with the CAS Number: 60538-18-3. Its molecular weight is 169.61 and its MDL number is MFCD08458597 . It is also known as methyl D-allothreoninate hydrochloride .

Molecular Structure Analysis

The molecular formula of “(2R,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride” is C5H12ClNO3 . The InChI Code is 1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4-;/m1./s1 . This indicates the specific arrangement of atoms in the molecule and the stereochemistry of the compound.Physical and Chemical Properties Analysis

“(2R,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride” is a solid or semi-solid or liquid or lump . It should be stored in a dark place, in an inert atmosphere, at room temperature . Its water solubility is very high, with a Log S (ESOL) of -0.56, indicating a solubility of 46.6 mg/ml or 0.275 mol/l .Aplicaciones Científicas De Investigación

He realizado una búsqueda, pero desafortunadamente, las aplicaciones específicas de investigación científica del "(2R,3R)-Clorhidrato de 2-amino-3-hidroxibutanoato de metilo" (H-D-ALLO-THR-OME HCL) no están detalladas en los recursos disponibles. Este compuesto se menciona en varias bases de datos químicas y proveedores, lo que indica que se utiliza para fines de investigación , pero las aplicaciones únicas no están listadas.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

methyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSJLLVVZFTDEY-VKKIDBQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C(=O)OC)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.